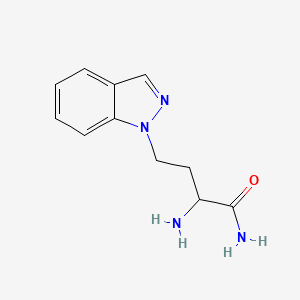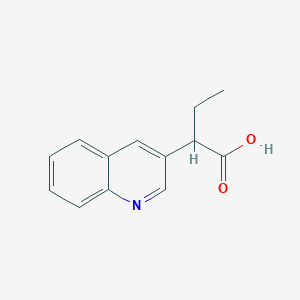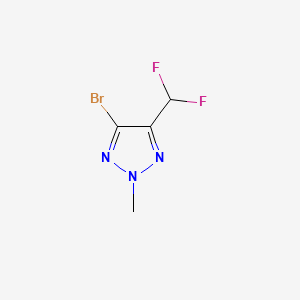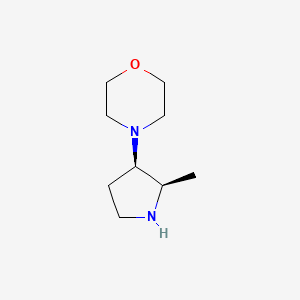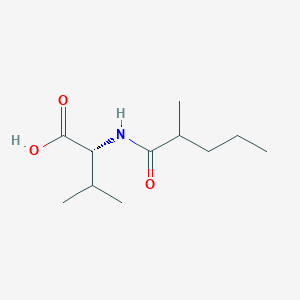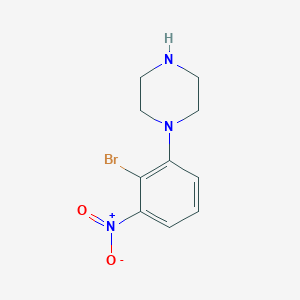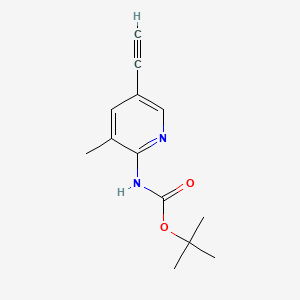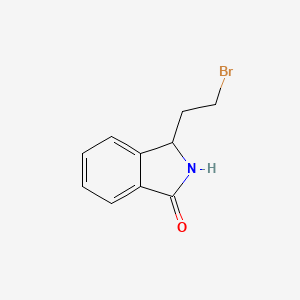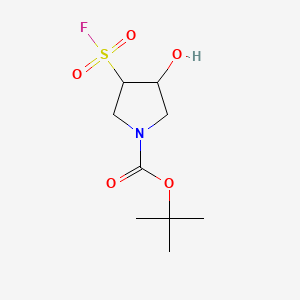
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a fluorosulfonyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine precursor with tert-butyl chloroformate to introduce the tert-butyl ester group. The fluorosulfonyl group can be introduced via a sulfonylation reaction using fluorosulfonyl chloride under controlled conditions. The hydroxyl group is typically introduced through a hydroxylation reaction using appropriate reagents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The fluorosulfonyl group can be reduced to a sulfonyl group.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfonyl derivative.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
- Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- Tert-butyl 3-(fluorosulfonyl)-4-hydroxypiperidine-1-carboxylate
Comparison: Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both a fluorosulfonyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds, making it valuable for specific applications in drug design and material science .
Propriétés
Formule moléculaire |
C9H16FNO5S |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
tert-butyl 3-fluorosulfonyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16FNO5S/c1-9(2,3)16-8(13)11-4-6(12)7(5-11)17(10,14)15/h6-7,12H,4-5H2,1-3H3 |
Clé InChI |
OGGVMWCKJSGCCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


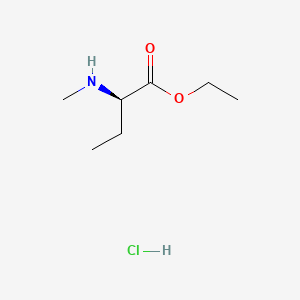
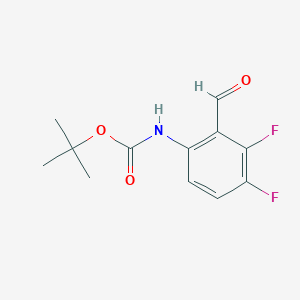
![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)

![5H,6H-thieno[3,2-d][1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B13489205.png)

